3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid
Description
3-[(1-Oxo-1λ⁶-thiolan-1-ylidene)amino]benzoic acid is a benzoic acid derivative featuring a sulfoximine-functionalized thiolan ring (a five-membered sulfur-containing heterocycle) at the 3-position of the aromatic ring. The λ⁶ notation indicates a hypervalent sulfur atom in a sulfoximine configuration (S=O with an amino substituent), which enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
3-[(1-oxothiolan-1-ylidene)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-11(14)9-4-3-5-10(8-9)12-16(15)6-1-2-7-16/h3-5,8H,1-2,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUFTNCORSKTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC=CC(=C2)C(=O)O)(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059947-46-3 | |
| Record name | 3-[(1-oxothiolan-1-ylidene)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with thiolane compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiol derivatives.
Scientific Research Applications
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Research Findings
Electronic and Steric Effects
- Sulfoximine vs. Sulfone/S-oxo : The λ⁶-sulfoximine in the target compound provides a unique electronic profile compared to sulfones (e.g., 3-(1,1-dioxo-thiazinan-yl)-benzoic acid) or S-oxo groups (e.g., dithiolan hydrazide). Sulfoximines exhibit moderate electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity while maintaining metabolic stability .
- Fluorine Substitution: The 4-fluoro analog () shows increased lipophilicity (logP ~2.1 vs.
Hydrogen Bonding and Crystal Packing
- The target compound’s crystal structure is stabilized by O–H···O and N–H···O interactions, similar to 3-[(3-oxo-dihydroisobenzofuran-yl)amino]benzoic acid (). However, the thiolan ring introduces torsional strain, reducing symmetry compared to the isobenzofuran derivative .
- The dithiolan hydrazide metabolite () forms weaker N–H···S bonds, leading to less dense crystal packing (density ~1.45 g/cm³ vs. ~1.60 g/cm³ for the target) .
Biological Activity
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a synthetic organic compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This compound features a unique thiolane-derived functional group and an amino group attached to a benzoic acid structure. The combination of these features potentially enhances its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound belongs to a class of derivatives related to para-aminobenzoic acid (PABA), which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives of PABA have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are critical for bacterial survival and replication . The thiolane moiety may enhance these effects, contributing to the compound's overall antimicrobial efficacy.
Anticancer Potential
Studies have highlighted the potential anticancer properties of similar compounds. For example, novel PABA analogs have demonstrated significant activity against various cancer cell lines, including MCF7 and T47D, with IC50 values indicating potent inhibitory effects . The incorporation of thiolane derivatives could further improve the anticancer activity through enhanced cellular uptake and target specificity.
Anti-inflammatory Effects
Compounds derived from PABA have also been explored for their anti-inflammatory properties. The structural modifications in this compound may lead to the inhibition of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Study on Antimicrobial Activity
A study focused on the synthesis and evaluation of various PABA derivatives demonstrated that specific modifications, such as the introduction of thiolane groups, significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Study on Anticancer Activity
In another investigation, a series of benzoic acid derivatives were tested for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 25 µM. These findings underscore the potential for further development into therapeutic agents for cancer treatment .
Comparative Analysis
The following table summarizes the biological activities associated with structurally related compounds:
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